![molecular formula C6H5N3O B041039 ピロロ[2,1-f][1,2,4]トリアジン-4(3H)-オン CAS No. 159326-71-3](/img/structure/B41039.png)
ピロロ[2,1-f][1,2,4]トリアジン-4(3H)-オン
説明
Pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one, also known as Pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one, is a useful research compound. Its molecular formula is C6H5N3O and its molecular weight is 135.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one has been identified as a biologically active compound with several notable pharmacological properties:
- Inhibition of Kinases : This compound has been shown to inhibit the activity of phosphoinositide 3-kinase (PI3K), which plays a crucial role in various cellular processes including growth and survival. Inhibition of PI3K is particularly relevant in cancer therapy as it can lead to reduced tumor growth and proliferation .
- Tankyrase Inhibition : It acts as a tankyrase inhibitor, which is significant in the context of cancer treatment since tankyrases are involved in the regulation of Wnt signaling pathways that are often dysregulated in tumors .
- Receptor Antagonism : Pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one has also been identified as an antagonist for melanin-concentrating hormone receptor (MCH-R1) and corticotropin-releasing factor receptor 1 (CRF1), indicating its potential use in treating metabolic disorders and stress-related conditions .
Synthetic Pathways
The synthesis of pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one involves several methodologies that have been developed to enhance yield and regioselectivity:
- Nucleophile-Induced Rearrangement : Recent studies have demonstrated that pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones can be synthesized via nucleophile-induced rearrangement of pyrrolooxadiazines. This method has been noted for its efficiency and practicality compared to previous synthetic routes .
- Regioselective Intramolecular Cyclization : Another effective approach involves the regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. This method allows for the formation of the desired triazinone structure under mild reaction conditions .
Case Studies and Patents
Several patents highlight the therapeutic potential of pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one:
- Cancer Treatment : A patent describes compounds based on this triazine structure that inhibit PI3K signaling pathways. These compounds are positioned for use in developing medications targeting PI3K-related diseases such as various cancers .
- Novel Kinase Inhibitors : Research has led to the discovery of new kinase inhibitor templates based on pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one. These templates show promise for further development into effective cancer therapeutics .
Comparative Data Table
The following table summarizes key biological activities and synthetic methods related to pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one:
Application | Biological Activity | Synthetic Method |
---|---|---|
Cancer Treatment | PI3K inhibition | Nucleophile-induced rearrangement |
Metabolic Disorders | MCH-R1 antagonism | Regioselective intramolecular cyclization |
Stress-related Conditions | CRF1 receptor antagonism | Various synthetic pathways |
作用機序
Target of Action
Pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one is a nitrogen-containing heterocycle that has shown intriguing activities as tankyrase inhibitors , stearoyl CoA desaturase inhibitors , Eg5 inhibitors , melanin-concentrating hormone receptor (MCH)-R1 antagonists , and CRF1 receptor antagonists . Notably, many patent applications have described pyrrolotriazinones as phosphoinositide 3-kinase (PI3K) inhibitors .
Mode of Action
It is known that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic forces, and molecular stacking . These interactions allow the compound to recognize and bind to its target molecules, leading to changes in their function.
Biochemical Pathways
The specific biochemical pathways affected by Pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one depend on its target. For example, as a PI3K inhibitor, it would affect the PI3K/AKT/mTOR pathway, which is involved in cell growth, proliferation, and survival . As a tankyrase inhibitor, it would affect the Wnt/β-catenin signaling pathway, which is involved in cell proliferation and differentiation .
Result of Action
The molecular and cellular effects of Pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one’s action would depend on its target and the specific biological context. For example, inhibition of PI3K could lead to decreased cell proliferation and increased apoptosis, while inhibition of tankyrase could lead to decreased cell proliferation and differentiation .
生化学分析
Biochemical Properties
It has been shown to interact with various enzymes and proteins, exerting its effects through these interactions . For example, it has been reported to inhibit tankyrase, a protein involved in telomere maintenance, and stearoyl CoA desaturase, an enzyme involved in fatty acid metabolism . The nature of these interactions is likely to involve binding to the active sites of these enzymes, thereby inhibiting their activity .
Cellular Effects
The cellular effects of pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one are largely dependent on the specific enzymes and proteins it interacts with. For instance, by inhibiting tankyrase, it could potentially affect telomere length and stability, which could have implications for cellular aging and cancer . By inhibiting stearoyl CoA desaturase, it could affect lipid metabolism within cells, potentially influencing cell membrane composition and function .
Molecular Mechanism
The molecular mechanism of action of pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one involves binding to the active sites of its target enzymes, thereby inhibiting their activity . This could lead to changes in the levels of the enzymes’ substrates and products, potentially affecting various cellular processes . For example, inhibition of stearoyl CoA desaturase could lead to changes in the levels of saturated and unsaturated fatty acids within the cell .
Temporal Effects in Laboratory Settings
Given its biochemical properties, it is likely that its effects would be observable shortly after administration and would persist as long as the compound remains in the system .
Metabolic Pathways
Given its known interactions with enzymes such as tankyrase and stearoyl CoA desaturase, it is likely involved in pathways related to telomere maintenance and lipid metabolism .
Subcellular Localization
Given its known interactions with various enzymes and proteins, it is likely to be found in the locations where these biomolecules are present .
生物活性
Pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one is a nitrogen-containing heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
1. Overview of Biological Activity
Pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one derivatives have been identified as potential inhibitors for various biological targets. Notably, they exhibit:
- Tankyrase Inhibition : These compounds have shown effectiveness as tankyrase inhibitors, which are important in cancer therapy due to their role in regulating telomere length and Wnt signaling pathways .
- CRF1 Receptor Antagonism : Certain derivatives have demonstrated significant antagonistic activity on the corticotropin-releasing factor 1 (CRF1) receptor, which is implicated in stress-related disorders and anxiety .
- Kinase Inhibition : Compounds containing this scaffold have been evaluated for their ability to inhibit receptor tyrosine kinases such as VEGFR-2 and EGFR, showing promising IC50 values in the low micromolar range .
The biological activities of pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one are attributed to their structural features that facilitate interaction with target proteins. The following mechanisms have been proposed:
- Binding Affinity : Molecular docking studies indicate that these compounds can effectively occupy ATP-binding sites in kinases like EGFR and VEGFR-2. For instance, one compound showed an IC50 of 0.061 µM against EGFR .
- Inhibition of Enzymatic Activity : The inhibition of tankyrase and CRF1 receptors suggests that these compounds can interfere with enzymatic processes critical for cell proliferation and stress response regulation .
3.1 Synthesis and Evaluation
Recent studies have focused on synthesizing various pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one derivatives to evaluate their biological activity:
- A series of compounds were synthesized and tested for their inhibitory effects on VEGFR-2 and EGFR kinases. Notably, compound 2 exhibited an IC50 value of 0.066 µM against VEGFR-2 .
- The development of CRF1 antagonists from this scaffold has shown promising results in preclinical models for anxiety disorders. Compound 2 demonstrated a binding affinity (IC50: 5.3 nM) and efficacy in behavioral tests .
3.2 Antiviral Activity
Pyrrolo[2,1-f][1,2,4]triazine derivatives have also been investigated for antiviral properties:
- Recent research highlighted the antiviral activity against RNA viruses such as hepatitis C and Marburg virus. The compounds exhibited selectivity indices indicating low cytotoxicity while maintaining high antiviral efficacy .
4. Data Table: Biological Activities of Selected Pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones
Compound | Target | Activity | IC50 (µM) | Reference |
---|---|---|---|---|
Compound 1 | VEGFR-2 | Inhibition | 0.066 | |
Compound 2 | EGFR | Inhibition | 0.100 | |
Compound 3 | CRF1 | Antagonism | 5.3 nM | |
Compound 4 | Antiviral (HCV) | Activity | N/A |
5. Conclusion
Pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one represents a promising scaffold in drug discovery due to its multifaceted biological activities ranging from kinase inhibition to antiviral effects. Ongoing research into its structure–activity relationships continues to unveil its potential as a therapeutic agent across various diseases.
6. Future Directions
Further investigation into the pharmacokinetics and toxicity profiles of these compounds will be essential for their development into viable therapeutic options. Additionally, exploring novel synthetic routes may enhance the availability of these bioactive molecules for future studies.
特性
IUPAC Name |
3H-pyrrolo[2,1-f][1,2,4]triazin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c10-6-5-2-1-3-9(5)8-4-7-6/h1-4H,(H,7,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYEHSYWBLDTUHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C1)C(=O)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10438799 | |
Record name | Pyrrolo[2,1-f][1,2,4]triazin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10438799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159326-71-3 | |
Record name | Pyrrolo[2,1-f][1,2,4]triazin-4(1H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=159326-71-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrrolo[2,1-f][1,2,4]triazin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10438799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main synthetic approaches to pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones?
A1: Current research highlights two efficient synthetic routes:
- Nucleophile-induced rearrangement of pyrrolooxadiazines: This method utilizes pyrrolooxadiazines as precursors, which undergo rearrangement in the presence of a nucleophile to yield pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones [].
- Regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles: This approach leverages the reactivity of 1,2-biscarbamoyl-substituted 1H-pyrroles to achieve intramolecular cyclization, forming the desired pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one structure with high regioselectivity [].
Q2: Can you elaborate on the advantages of these synthetic strategies over previous methods?
A: The highlighted approaches offer significant improvements in terms of practicality and efficiency []. They often involve milder reaction conditions, readily available starting materials, and shorter reaction sequences compared to earlier methods. This translates to a more convenient and cost-effective synthesis of pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones, facilitating further research and potential applications.
Q3: Are there any specific applications of these compounds being explored?
A: Research indicates that pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one derivatives exhibit potential as inhibitors of ubiquitin-specific protease 7 (USP7) []. This enzymatic activity is implicated in various disease pathways, including cancer, neurodegenerative disorders, and immune dysfunction. Therefore, pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one derivatives hold promise as potential therapeutic agents for these conditions.
Q4: What role does copper play in the synthesis of these compounds?
A: Copper-mediated reactions have emerged as efficient methods for constructing pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones [, , , ]. Specifically, copper (II) salts have been employed to promote tandem reactions, enabling the formation of the desired heterocyclic system in a single pot from readily available starting materials like chromenone derivatives [, , ]. These copper-catalyzed approaches demonstrate high atom economy and efficiency, contributing to a more sustainable and environmentally friendly synthesis.
Q5: Has the structure-activity relationship (SAR) of pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones been investigated?
A: While specific SAR data is limited within the provided research, the development of 2-heteroaryl-substituted pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones suggests an interest in understanding the impact of substituents on biological activity []. Further investigations into the relationship between structural modifications and their effects on potency, selectivity, and other pharmacological properties will be crucial for optimizing these compounds for therapeutic applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。